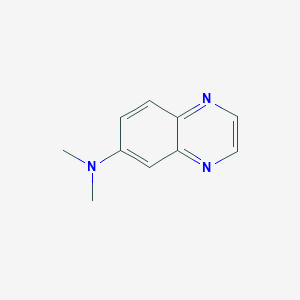

N,N-Dimethylquinoxalin-6-amine

Description

Structure

3D Structure

Properties

CAS No. |

67557-82-8 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N,N-dimethylquinoxalin-6-amine |

InChI |

InChI=1S/C10H11N3/c1-13(2)8-3-4-9-10(7-8)12-6-5-11-9/h3-7H,1-2H3 |

InChI Key |

FYCDDLOITMBIIN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=NC=CN=C2C=C1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving N,n Dimethylquinoxalin 6 Amine

Fundamental Amine Reactivity and Transformation Pathways

The presence of the N,N-dimethylamino substituent and the pyrazine (B50134) ring within the quinoxaline (B1680401) structure dictates the fundamental reactivity of the molecule. These sites are susceptible to a range of chemical transformations, including nucleophilic, oxidative, and reductive reactions.

The N,N-dimethylamino group is characterized by a lone pair of electrons on the nitrogen atom, making it a potent nucleophilic center. This inherent nucleophilicity drives its participation in addition and acylation reactions.

In a nucleophilic addition reaction, the nitrogen atom uses its lone pair to attack an electrophilic center, such as the carbonyl carbon of an aldehyde or ketone. brainkart.com This initial attack forms a new carbon-nitrogen bond. For primary or secondary amines, this is typically followed by proton transfers and the elimination of water to form an imine or enamine, respectively. libretexts.org However, as a tertiary amine, N,N-Dimethylquinoxalin-6-amine lacks the necessary protons on the nitrogen for the subsequent elimination step. Therefore, while it can perform the initial nucleophilic attack to form a tetrahedral intermediate (a zwitterionic aminol), this intermediate is typically unstable and the reaction is reversible.

Acylation of the N,N-dimethylamino group proceeds via a nucleophilic addition-elimination mechanism, particularly with reactive acylating agents like acyl chlorides. savemyexams.comsavemyexams.com

The mechanism involves two primary steps:

Nucleophilic Addition: The lone pair on the nitrogen of the N,N-dimethylamino group attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. savemyexams.com

Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl double bond and eliminating the most stable leaving group, which in this case is the chloride ion (Cl⁻). savemyexams.com

This process results in the formation of a quaternary acylammonium salt, where the nitrogen atom bears a positive charge. The reaction is often performed in the presence of a non-nucleophilic base to neutralize the acid generated if any side reactions were to occur, although for tertiary amines, this is less of a concern than for primary or secondary amines where HCl byproduct would form and protonate the starting amine. mnstate.edu

The quinoxaline ring system is redox-active and can undergo both oxidative and reductive transformations. The electron-donating N,N-dimethylamino group influences the electron density of the heterocyclic system, thereby modulating its reactivity.

Oxidative Pathways: The nitrogen atoms within the pyrazine ring of the quinoxaline core can be oxidized to form N-oxides. The oxidation of quinoxalines can lead to the formation of quinoxaline 1,4-dioxides. mdpi.com The electron-donating nature of the N,N-dimethylamino group increases the electron density of the quinoxaline ring, which can affect the susceptibility of the ring nitrogens to oxidation. The formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) precursors during certain oxidation processes, such as ozonation or chlorination, has been studied mechanistically, often involving radical intermediates or the formation of species like 1,1-dimethylhydrazine (B165182) (UDMH) as an intermediate. nih.govresearchgate.netnih.gov

Reductive Pathways: The pyrazine ring of the quinoxaline scaffold is susceptible to reduction, most commonly through catalytic hydrogenation. This transformation converts the aromatic quinoxaline into a saturated 1,2,3,4-tetrahydroquinoxaline. researchgate.net Deoxygenation of quinoxaline N-oxides can also be achieved using various reducing agents. mdpi.com The choice of reagent is critical, as over-reduction can occur. The reduction process is highly dependent on pH when using methods like transfer hydrogenation in aqueous media. researchgate.net

| Transformation | Reagent/Condition | Product Type |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Quinoxaline N-oxide |

| Reduction | H₂/Pd, Pt, or Ni | 1,2,3,4-Tetrahydroquinoxaline |

| Reduction | NaBH₄, LiAlH₄ | Dihydro- or Tetrahydroquinoxaline |

| Deoxygenation | PCl₃, TiCl₃ | Quinoxaline (from N-oxide) |

Catalytic Processes and Mechanistic Insights

Catalysis plays a crucial role in mediating the reactivity of quinoxaline amines, enabling transformations that are otherwise difficult and providing pathways with enhanced selectivity and efficiency.

The acceptorless dehydrogenation of saturated N-heterocycles, such as 1,2,3,4-tetrahydroquinoxalines, to their aromatic counterparts is a thermodynamically challenging but synthetically valuable reaction that produces molecular hydrogen as the only byproduct. bohrium.comrsc.org This transformation is often catalyzed by transition metal complexes, including those based on iron, ruthenium, and iridium. bohrium.comrsc.orgresearchgate.net

The mechanism for catalytic dehydrogenation typically involves a metal-ligand cooperative pathway:

N-H Activation: The catalyst interacts with the amine. A proton from the N-H bond of the (tetrahydro)quinoxaline is transferred to a basic site on the catalyst's pincer ligand. researchgate.net

C-H Activation: Simultaneously or subsequently, a hydride (H⁻) from the adjacent carbon atom is transferred to the metal center. researchgate.net

H₂ Release: The proton and hydride on the catalyst combine and are released as molecular hydrogen (H₂), regenerating the active catalyst and leaving behind the dehydrogenated, aromatic quinoxaline product. bohrium.com

While the N,N-dimethylamino group can be alkylated directly with alkyl halides to form a quaternary ammonium (B1175870) salt via an SN2 mechanism, metal-catalyzed methods offer alternative and often more versatile routes for functionalization. mnstate.edu A prominent strategy for the N-alkylation of amines is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents. organic-chemistry.orgsioc-journal.cn

The general mechanism for a primary or secondary amine involves:

Alcohol Dehydrogenation: A transition metal catalyst (e.g., based on Ru, Ir, Pd) temporarily removes hydrogen from the alcohol substrate to form an aldehyde or ketone and a metal-hydride species. organic-chemistry.orgchemrxiv.org

Condensation: The amine condenses with the in-situ generated aldehyde/ketone to form an imine or enamine.

Reduction: The metal-hydride species then reduces the imine/enamine to yield the N-alkylated amine and regenerate the metal catalyst. organic-chemistry.org

For a tertiary amine like this compound, this specific pathway is not applicable for further alkylation. However, metal catalysts can enable other functionalizations. For instance, palladium catalysts have been used for the N-alkylation of a wide range of amines under various conditions. chemrxiv.org The alkylation of the tertiary N,N-dimethylamino group would proceed with a suitable alkylating agent (e.g., methyl iodide) to yield the corresponding quaternary ammonium salt.

| Catalyst System | Alkylating Agent | Reaction Type |

| Ru(II)-Pincer Complex | Alcohols (C1-C10) | Borrowing Hydrogen (for 1°/2° amines) |

| [Ir(cod)Cl]₂/Ligand | Alcohols | Hydrogen Autotransfer |

| Pd/Fe₂O₃ | Alcohols | Reductive Amination |

| None (direct) | Alkyl Halides (e.g., CH₃I) | SN2 Alkylation |

The most fundamental synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comnih.gov While this reaction can proceed without a catalyst, often under acidic conditions and at high temperatures, the use of heterogeneous catalysts has emerged as a more sustainable and efficient approach. organic-chemistry.orgchim.it

Heterogeneous catalysts, such as supported heteropolyoxometalates, metal oxides (e.g., ZrO₂), or acid-functionalized silica, play a multifaceted role in the reaction mechanism. nih.govchim.it

Electrophile Activation: The catalyst, often acting as a Lewis or Brønsted acid, activates the 1,2-dicarbonyl compound by coordinating to one or both of the carbonyl oxygens. This increases the electrophilicity of the carbonyl carbons.

Facilitated Nucleophilic Attack: The enhanced electrophilicity facilitates the nucleophilic attack by the amino groups of the o-phenylenediamine.

Cyclization and Dehydration: The catalyst promotes the subsequent intramolecular cyclization to form a dihydroxy-dihydroquinoxaline intermediate. It then facilitates the two dehydration steps required to eliminate water molecules.

Aromatization: The final step is the formation of the stable aromatic pyrazine ring. In many cases, this occurs via oxidation, where air can serve as the terminal oxidant, or via a dehydrogenation process. chim.it

The use of a recyclable heterogeneous catalyst simplifies product purification and aligns with the principles of green chemistry. nih.govchim.it

| Heterogeneous Catalyst | Substrates | Key Advantage |

| Alumina-Supported Heteropolyoxometalates | o-phenylenediamine, Benzil (B1666583) | High yields at room temperature, recyclable. nih.gov |

| HClO₄·SiO₂ | o-phenylenediamine, α-bromoketones | Recyclable solid acid catalyst. chim.it |

| ZrO₂/MxOy on MCM-41 | o-phenylenediamine, Vicinal diketones | Recyclable, good substrate scope. chim.it |

| Mineral Fertilizers (MAP, DAP) | o-phenylenediamine, 1,2-diketones | Eco-friendly, cost-effective. mdpi.com |

Proton Transfer and Isotopic Exchange Mechanisms

Exploration of Acid-Base Equilibria and Protonation Sites

The acid-base properties of this compound are dictated by the nitrogen atoms within its structure, which can act as proton acceptors. The quinoxaline core contains two nitrogen atoms in the pyrazine ring (at positions 1 and 4), and there is an exocyclic dimethylamino group at the 6-position. Each of these nitrogen atoms is a potential site for protonation.

The quinoxaline ring system is inherently basic due to the lone pairs of electrons on the N1 and N4 atoms. The basicity of these sites is influenced by the electronic nature of substituents on the ring. The N,N-dimethylamino group is a strong electron-donating group, which increases the electron density on the quinoxaline ring system through resonance and inductive effects. This enhancement of electron density is expected to increase the basicity of the ring nitrogens compared to unsubstituted quinoxaline.

In aqueous solutions, this compound is expected to undergo protonation, establishing an equilibrium between the neutral molecule and its conjugate acid. The primary protonation is anticipated to occur at one of the pyrazine ring nitrogens (N1 or N4), as their basicity is generally higher than that of the arylamino nitrogen. Studies on structurally related quinoxaline derivatives confirm that the pyrazine nitrogens are the primary sites of protonation. researchgate.net In some cases, sequential protonation of both ring nitrogens has been observed upon increasing the acidity of the medium. researchgate.net A push-pull quinoxaline featuring (3-aminopropyl)amino substituents at positions 6 and 7 has been shown to be useful as a pH indicator in acidic aqueous solutions, highlighting the role of such amino groups in the molecule's acid-base chemistry. researchgate.netresearchgate.net

Table 1: Experimentally Determined pKa Values for Selected Quinoxaline Derivatives

| Compound | pKa1 | pKa2 | Comments | Reference |

|---|---|---|---|---|

| 2,3-di(pyridin-2-yl)quinoxaline derivative (3a) | 2.85 | 1.54 | Corresponds to sequential protonation of the two quinoxaline ring nitrogens. | researchgate.net |

| Pyridopyrazine derivative (3b) | 3.10 | 1.90 | Three pKa values were reported for this compound, indicating protonation of all three nitrogens in the pyridopyrazine ring. A third pKa was found at 1.21. | researchgate.net |

| Quinoxaline derivative with furan-2-yl substituent (3c) | 2.62 | 1.34 | Shows two isosbestic points, supporting the protonation of both quinoxaline nitrogens. | researchgate.net |

| Quinoxaline derivative with thiophen-2-yl substituent (3d) | 2.71 | 1.41 | Two pKa values indicate sequential protonation of the quinoxaline ring nitrogens. | researchgate.net |

Base-Mediated Deuteration and Hydrogen-Deuterium Exchange Studies

Hydrogen-deuterium (H-D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium (B1214612) atom from a deuterium source. wikipedia.org This process is a valuable tool for elucidating reaction mechanisms and probing the solvent accessibility of different parts of a molecule. wikipedia.org Base-mediated deuteration involves the use of a base to facilitate this exchange, often by abstracting a proton to form an intermediate that then reacts with a deuterated solvent like D₂O. acs.orgnih.gov

For this compound, potential sites for base-mediated H-D exchange include the C-H bonds on the quinoxaline ring and the C-H bonds of the two methyl groups of the dimethylamino substituent. The acidity of these protons, and thus their susceptibility to exchange, varies.

The protons on the quinoxaline ring are generally not very acidic. However, research has shown that deuteration of the quinoxaline core is achievable under specific conditions. Junk and co-workers demonstrated that quinoxalines can be deuterated through a base-induced isotope exchange using superheated deuterium oxide. acs.orgnih.gov This method was successful in preparing fully deuterated 2-methylquinoxaline-d₈ and 2,3-dimethylquinoxaline-d₁₀, indicating that both the heterocyclic and benzenoid protons of the quinoxaline system can undergo exchange. acs.orgnih.gov The mechanism likely involves deprotonation to form a transient carbanionic species which is then quenched by D₂O. The electronic effects of substituents can influence the rate and regioselectivity of this exchange. acs.org

The protons of the methyl groups in the N,N-dimethylamino substituent are also candidates for H-D exchange. While typically less acidic than protons alpha to a carbonyl group, their exchange can sometimes be facilitated by strong bases or metal catalysts. The specific conditions required for the deuteration of the dimethylamino protons on this compound have not been reported, but studies on other N-heterocycles provide a basis for plausible reaction pathways. For example, Ru(0)-catalyzed deuteration has been used for electron-rich N-heteroarenes. acs.orgnih.gov

Table 2: Examples of Deuteration Studies on Quinoxaline and Related Heterocycles

| Substrate | Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| 2-Methylquinoxaline | Base-induced exchange in superheated D₂O | 2-Methylquinoxaline-d₈ | Demonstrates that all C-H protons on the quinoxaline ring system can be exchanged under these conditions. | acs.orgnih.gov |

| 2,3-Dimethylquinoxaline | Base-induced exchange in superheated D₂O | 2,3-Dimethylquinoxaline-d₁₀ | Successful perdeuteration of a substituted quinoxaline, including the methyl group protons. | acs.orgnih.gov |

| Quinoxalinones | Fe(NO₃)₃·9H₂O, NaBD₄, Styrene, EtOH/MeCN, rt, 10 min | 3-(1-phenylethyl-2-d)quinoxalin-2(1H)-one derivatives | A rapid, radical-type three-component deuteration method for quinoxalinones. | nih.govfrontiersin.org |

| Various N-heterocycles | KOH (20 mol%) in DMSO-d₆ at 120 °C | Deuterated N-heterocycles | A plausible mechanistic pathway in a superbasic system involves base-promoted H-D exchange. | acs.orgnih.gov |

Advanced Spectroscopic Characterization of N,n Dimethylquinoxalin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in N,N-Dimethylquinoxalin-6-amine.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the N,N-dimethyl group and the aromatic protons on the quinoxaline (B1680401) ring system. The N,N-dimethyl group will appear as a singlet, typically in the range of δ 2.5-3.0 ppm, due to the six equivalent protons. The aromatic protons will resonate in the downfield region, generally between δ 7.0 and 9.0 ppm, with their exact chemical shifts and coupling patterns determined by their position on the quinoxaline core and the electronic effects of the dimethylamino group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. udel.edu The carbon atoms of the methyl groups in the N,N-dimethylamino substituent are expected to appear in the upfield region, typically around 40-50 ppm. nih.gov The aromatic and heterocyclic carbons of the quinoxaline ring will resonate in the downfield region, generally from δ 110 to 160 ppm. oregonstate.edu The specific chemical shifts are influenced by the nitrogen atoms in the ring and the electron-donating dimethylamino group. compoundchem.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~3.0 (singlet) | ~45 |

| Aromatic CH | 7.0 - 9.0 (multiplets) | 110 - 150 |

| Aromatic C-N | - | 140 - 160 |

| Aromatic C-C | - | 120 - 140 |

| Quaternary C | - | 140 - 155 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the quinoxaline ring, helping to trace the connectivity of the aromatic system. The singlet from the N,N-dimethyl group would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). magritek.com This is crucial for assigning the carbon signals based on the more easily assigned proton spectrum. For instance, each aromatic proton signal would show a cross-peak to its corresponding carbon atom in the HSQC spectrum. The N,N-dimethyl proton singlet would correlate to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). magritek.com This technique is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different molecular fragments. researchgate.net In this compound, HMBC would show correlations from the N,N-dimethyl protons to the C6 carbon of the quinoxaline ring, confirming the point of attachment. Correlations would also be observed between aromatic protons and neighboring carbons, further solidifying the structural assignment.

Vibrational Spectroscopy for Functional Group and Structural Conformation

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its aromatic and amine functionalities. As a tertiary amine, it will not show the characteristic N-H stretching bands seen in primary and secondary amines. orgchemboulder.com Key expected absorptions include C-H stretching from the aromatic ring and methyl groups, C=C and C=N stretching within the aromatic system, and C-N stretching vibrations. wpmucdn.comlibretexts.org

Expected FT-IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |

| Aromatic C=C and C=N Stretch | 1620 - 1450 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

| C-N Stretch (Alkyl Amine) | 1250 - 1020 | Medium |

| Aromatic C-H Bending (Out-of-plane) | 900 - 675 | Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. Key features would include the ring stretching and breathing modes of the quinoxaline system. The C-H stretching and bending vibrations would also be present.

Expected Raman Shifts for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic Ring Stretching/Breathing | 1610 - 1570 |

| Aromatic Ring Breathing | ~1000 |

| C-H in-plane bending | 1300 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₁₁N₃), the molecular weight is 173.22 g/mol .

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. future4200.comyoutube.com The fragmentation of aromatic amines is well-documented. miamioh.edu The primary fragmentation pathway for N,N-dimethyl aromatic amines involves alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of a methyl radical (•CH₃) to form a stable iminium cation.

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 173 | [C₁₀H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 158 | [C₉H₈N₃]⁺ | M⁺ - •CH₃ (Alpha-cleavage) |

| 131 | [C₈H₇N₂]⁺ | Loss of HCN from the quinoxaline ring |

| 130 | [C₈H₆N₂]⁺ | Loss of H from [C₈H₇N₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives. Unlike standard mass spectrometry, HRMS provides extremely precise mass-to-charge ratio (m/z) measurements, typically to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound with a high degree of confidence, as the measured mass can be matched to a unique elemental composition.

Techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) are frequently employed for the analysis of quinoxaline derivatives. nih.govthermofisher.com These methods couple the separation power of liquid chromatography with the precise mass analysis of HRMS, enabling the detection and confirmation of target compounds even in complex mixtures. nih.gov For this compound, HRMS can verify its elemental formula (C₁₀H₁₁N₃) by matching the experimentally observed m/z value of its molecular ion to the calculated theoretical mass. mdpi.com This level of precision is critical for differentiating between isomers and confirming the successful synthesis of new derivatives. The method is sensitive and accurate for the determination and confirmation of quinoxaline derivatives in various samples. nih.govresearchgate.net

Table 1: Illustrative HRMS Data for this compound This table presents hypothetical data to demonstrate the accuracy of HRMS.

| Compound | Formula | Theoretical Mass (m/z) [M+H]⁺ | Measured Mass (m/z) [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₁₀H₁₂N₃⁺ | 174.1026 | 174.1024 | -1.15 |

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) for Spatial Distribution Analysis in Complex Matrices

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) is a powerful technique used to visualize the spatial distribution of molecules directly in tissue sections without the need for chemical labels. nih.govnih.gov This method combines the sensitivity of mass spectrometry with microscopic imaging to map the location of drugs, metabolites, and other biomolecules within a biological sample. nih.govcolumbia.edu

In the context of pharmaceutical research, MALDI IMS can track the in vivo transport and localization of an administered quinoxaline-based drug within specific organ and tissue compartments. semanticscholar.orgresearchgate.net The process involves coating a thin tissue section with a MALDI matrix, which co-crystallizes with the analyte molecules. A focused laser is then rastered across the sample, desorbing and ionizing the analytes at each point. By collecting a mass spectrum at every x,y coordinate, a 2D ion-density map is generated, revealing the compound's distribution. nih.gov This provides invaluable information on drug uptake, metabolism, and potential accumulation sites, contributing to a deeper understanding of its pharmacokinetics and pharmacodynamics. nih.govcolumbia.edu

Table 2: Hypothetical Spatial Distribution of a Quinoxaline Derivative in Rat Organs by MALDI IMS This table shows representative relative signal intensities to illustrate the output of a MALDI IMS experiment.

| Organ | Tissue Region | Relative Signal Intensity (%) |

|---|---|---|

| Liver | Parenchyma | 100 |

| Portal Triad | 45 | |

| Kidney | Cortex | 85 |

| Medulla | 60 | |

| Spleen | Red Pulp | 25 |

Electronic Absorption and Emission Spectroscopy

UV-Visible-NIR Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-visible-near-infrared (UV-Vis-NIR) spectroscopy is a fundamental technique for investigating the electronic properties of conjugated molecules like this compound. nexolve.com This method measures the absorption of light as a function of wavelength, providing information about the electronic transitions between molecular orbitals. spectroscopyonline.com For quinoxaline derivatives, absorption bands in the UV region (typically 250-350 nm) are generally assigned to π-π* transitions within the aromatic system. mdpi.com

The introduction of substituents significantly influences the electronic structure and, consequently, the absorption spectra. The electron-donating N,N-dimethylamino group at the 6-position engages in conjugation with the electron-deficient quinoxaline core. This interaction often gives rise to an intramolecular charge transfer (ICT) transition, which appears as a lower-energy absorption band in the visible or near-visible region. mdpi.combeilstein-journals.org Extending the π-conjugation of the quinoxaline system or altering substituents can systematically tune these electronic transitions, leading to predictable shifts in the absorption maxima (λmax). d-nb.info

Table 3: UV-Visible Absorption Data for Quinoxaline Derivatives This table includes data for related compounds to illustrate the effect of substituents on electronic transitions.

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Quinoxaline | Ethanol (B145695) | ~235 | π-π |

| ~315 | n-π | ||

| This compound (Hypothetical) | Ethanol | ~250 | π-π* |

| ~410 | Intramolecular Charge Transfer (ICT) |

Photoluminescence Spectroscopy for Fluorescence and Phosphorescence Properties

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission can occur as either fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). nih.govamanote.com Quinoxaline and its derivatives are well-known for their fluorescent properties, making them useful as fluorophores and molecular probes. nih.govsemanticscholar.org

The presence of the electron-donating N,N-dimethylamino group in this compound is expected to enhance its fluorescence intensity due to the ICT character of its lowest excited singlet state. mdpi.com The emission properties, including the wavelength of maximum emission (λem), quantum yield (ΦF), and excited-state lifetime (τ), are sensitive to the molecular environment, such as solvent polarity. researchgate.net In addition to fluorescence, some quinoxaline systems have been shown to exhibit phosphorescence, particularly at low temperatures, which provides insight into the efficiency of intersystem crossing from the singlet to the triplet manifold. nih.gov

Table 4: Photoluminescence Properties of Representative Quinoxaline Derivatives This table presents a compilation of typical data to showcase fluorescence and phosphorescence characteristics.

| Compound | Emission Type | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Pyrrolo[1,2-a]quinoxaline | Fluorescence | 360 | 398 | N/A |

| Pyrrolo[1,2-a]quinoxaline | Phosphorescence (90 K) | 340 | 414 | N/A |

| Aminoquinoxaline Derivative (QC1) | Fluorescence | 410 | 485 | 0.15 |

X-ray Diffraction (XRD) for Solid-State Structure and Supramolecular Interactions

Single-crystal X-ray diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and the conformation of the molecule. For this compound and its derivatives, XRD analysis reveals how the molecules pack in the crystal lattice.

This packing is governed by a variety of non-covalent supramolecular interactions, such as π-π stacking between the aromatic quinoxaline rings, C–H···π interactions, and, in the case of certain derivatives, hydrogen bonds. nih.govnih.govresearchgate.net Understanding these interactions is crucial, as they dictate the material's physical properties, including thermal stability and charge transport characteristics in organic semiconductors. nih.govcore.ac.uk The planar nature of the quinoxaline heterocycle makes it a suitable building block for creating well-ordered supramolecular architectures. nih.gov

Table 5: Hypothetical Crystallographic Data for this compound This table provides an example of the crystallographic parameters obtained from a single-crystal XRD experiment.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 10.23 |

| c (Å) | 11.45 |

| β (°) | 98.7 |

| Volume (ų) | 990.1 |

| Z (Molecules/unit cell) | 4 |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides quantitative information about the elemental composition and the chemical, or oxidation, states of the elements within the top few nanometers of a material's surface. uic.edu In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its specific chemical environment.

For this compound, XPS can be used to analyze the high-resolution spectra of the core levels of its constituent elements, primarily Carbon (C 1s) and Nitrogen (N 1s). The N 1s spectrum is particularly informative, as it can resolve the chemically distinct nitrogen atoms: the two nitrogens within the quinoxaline ring and the single nitrogen of the exocyclic dimethylamino group. nus.edu.sg These different nitrogen environments would exhibit slight shifts in their binding energies. Furthermore, protonation of any of the nitrogen atoms would induce a significant positive shift in its binding energy, allowing for the characterization of acid-base chemistry at the surface. uic.edunih.gov

Table 6: Representative Binding Energies from XPS Analysis of a Quinoxaline Derivative This table shows expected binding energy ranges for the different nitrogen and carbon environments in this compound.

| Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|

| N 1s | -N(CH₃)₂ (Amine) | ~399.0 - 400.0 |

| Quinoxaline Ring Nitrogens | ~400.0 - 401.0 | |

| Protonated Nitrogen (-NH⁺-) | ~401.0 - 402.0 | |

| C 1s | C-C, C-H | ~284.6 - 285.0 |

| C-N | ~285.5 - 286.5 |

Computational Chemistry and Theoretical Modeling of N,n Dimethylquinoxalin 6 Amine Systems

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of N,N-Dimethylquinoxalin-6-amine. These calculations can predict molecular geometries, electronic charge distributions, and the energies of different molecular states, which are crucial for assessing the molecule's reactivity and stability.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. scispace.com It has proven to be a versatile and computationally efficient tool for studying quinoxaline (B1680401) derivatives. tandfonline.commdpi.comrsc.org DFT calculations are instrumental in determining the optimized molecular geometry of this compound, which corresponds to the lowest energy conformation of the molecule.

Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in predicting the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's electronic excitation properties and its potential as an electron donor or acceptor. jocpr.com For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT is employed to calculate reaction energies, providing thermodynamic information about potential chemical transformations involving this compound. This can be crucial in understanding its synthesis, degradation pathways, and metabolic fate.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Quinoxaline Derivative *

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -850.123 Hartrees |

*Data presented is hypothetical and for illustrative purposes, based on typical values for quinoxaline derivatives.

While DFT is a powerful tool, for even higher accuracy in energetic calculations, post-Hartree-Fock methods are often employed. Møller–Plesset perturbation theory, particularly at the second order (MP2), is a common choice. These methods explicitly include electron correlation effects, which are approximated in most DFT functionals. Although computationally more demanding than DFT, MP2 can provide more reliable reaction energies and barrier heights, which are critical for studying reaction mechanisms. Due to the computational cost, MP2 is often used for smaller systems or as a benchmark for DFT results.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions

While quantum chemical methods provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound over time. nih.govresearchgate.netyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule moves, vibrates, and interacts with its environment.

A key application of MD is the exploration of the conformational landscape of this compound. The molecule may exist in several different spatial arrangements (conformers), and MD simulations can help identify the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its binding affinity. MD simulations are also invaluable for studying the dynamic interactions between this compound and other molecules, such as solvent molecules or biological macromolecules like proteins and nucleic acids. nih.gov

Theoretical Analysis of Molecular Interactions and Recognition Processes

The biological activity and material properties of this compound are governed by its interactions with other molecules. Theoretical analysis provides a detailed picture of these interactions, which is essential for rational drug design and materials science.

Non-covalent interactions are the primary forces driving molecular recognition. The aromatic quinoxaline core of this compound makes it a prime candidate for π-π stacking interactions, where the electron-rich π systems of two aromatic rings align. These interactions are crucial for the stability of DNA, proteins, and the binding of small molecules to their targets. rsc.org

Hydrogen bonding is another critical non-covalent interaction. The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, while the amine group can potentially participate in hydrogen bonding as well. The presence and strength of these hydrogen bonds can be predicted using computational methods. Furthermore, cation-π interactions, where a cation interacts favorably with the face of an electron-rich π system, could also play a role in the molecular interactions of this compound, particularly in a biological context.

A major goal of computational chemistry in drug discovery is the prediction of how strongly a molecule will bind to its biological target (binding affinity) and how well it distinguishes between different targets (selectivity). arxiv.orgnih.gov For this compound, this could involve predicting its affinity for a specific enzyme or receptor.

Computational techniques like molecular docking and free energy calculations are used to predict binding modes and affinities. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Following docking, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI), often in conjunction with MD simulations, can provide more accurate estimates of binding affinities. researchgate.net These predictive models are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Integration with Machine Learning and Artificial Intelligence for Materials Discovery and Reaction Prediction

The integration of computational chemistry with machine learning (ML) and artificial intelligence (AI) represents a transformative frontier in the study of chemical compounds, including this compound. While specific research applying these advanced computational techniques directly to this compound is not yet prevalent in publicly available literature, the established methodologies for similar quinoxaline derivatives provide a clear blueprint for future investigations. These approaches are pivotal for accelerating the discovery of novel materials with tailored properties and for predicting the outcomes of complex chemical reactions with greater accuracy and efficiency.

For a compound like this compound, machine learning models can be trained to predict a range of properties. For instance, Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structures with biological activity or chemical reactivity, can be developed for quinoxaline-based compounds. researchgate.net These models use a variety of molecular descriptors, calculated from the compound's structure, to build a predictive relationship.

Table 1: Representative Molecular Descriptors for Machine Learning Models

| Descriptor Type | Examples for this compound | Potential Application |

| Topological | Molecular Weight, Wiener Index, Balaban Index | Prediction of physical properties and biological activity. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Modeling of reactivity, electronic, and optical properties. |

| Quantum Chemical | Mulliken Charges, Bond Orders | Understanding reaction mechanisms and intermolecular interactions. |

| 3D-Descriptors | Molecular Surface Area, Molecular Volume | Prediction of solubility and binding affinity to biological targets. |

In the realm of materials discovery, AI algorithms, particularly generative models, can design novel quinoxaline derivatives with optimized characteristics. These models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can learn the underlying patterns in a dataset of known materials and then generate new, chemically viable structures with enhanced properties. For example, a generative model could be tasked with designing a derivative of this compound with a specific band gap for applications in organic electronics.

| Reactants | Reagents/Catalysts | Conditions | Predicted Yield of this compound |

| 4-amino-N,N-dimethylaniline, Glyoxal | Acetic Acid | 80 °C, 2h | 85% |

| 1,2-diaminobenzene, 2-(dimethylamino)acetaldehyde | p-Toluenesulfonic acid | Toluene, reflux, 4h | 78% |

| 6-bromoquinoxaline, Dimethylamine (B145610) | Pd(OAc)₂, BINAP, NaOtBu | 110 °C, 12h | 92% |

The application of machine learning and AI to the study of this compound holds immense potential. By leveraging these powerful computational tools, researchers can accelerate the design and discovery of new functional materials and develop more efficient and sustainable synthetic methodologies. While direct studies on this specific compound are yet to be widely published, the foundational work on related quinoxaline systems has paved the way for exciting future research in this area.

N,n Dimethylquinoxalin 6 Amine in Chemosensor Development and Molecular Probes

Design Principles for Quinoxaline-Based Chemosensors for Specific Analytes

The design of chemosensors based on the N,N-Dimethylquinoxalin-6-amine framework is a strategic process that hinges on the principles of molecular recognition and signal transduction. The core concept involves coupling the quinoxaline (B1680401) unit, which acts as a signaling component (fluorophore), with a specific receptor designed to bind to a target analyte. pandawainstitute.com The selectivity of the chemosensor is primarily determined by the nature of this receptor.

A fundamental design strategy involves creating a "push-pull" system. In the case of this compound, the dimethylamino group acts as an electron donor ("push"), while the electron-deficient quinoxaline ring system acts as an electron acceptor ("pull"). This inherent intramolecular charge transfer (ICT) characteristic is highly sensitive to external stimuli, including the binding of an analyte. rsc.org

To achieve selectivity for specific analytes, such as metal ions or anions, a suitable binding site is incorporated into the quinoxaline structure. researchgate.net For instance, to detect metal ions, ligands containing nitrogen, oxygen, or sulfur donor atoms can be attached to the quinoxaline scaffold. The geometry and electronic properties of this binding pocket are tailored to selectively accommodate a specific ion. Upon binding, the electronic properties of the entire molecule are altered, leading to a measurable change in the fluorescence or color of the sensor. researchgate.netacs.org

For example, a quinoxaline derivative can be functionalized with a hydrazone unit to create a binding site for specific metal ions. The resulting chemosensor can exhibit selective colorimetric and fluorescent responses to different ions. researchgate.net Similarly, incorporating moieties like rhodamine can lead to sensors that are highly selective for specific ions through well-defined interaction mechanisms. mdpi.comnih.gov The design can also be tailored for pH sensing by incorporating groups that can be protonated or deprotonated, leading to shifts in absorption and emission spectra. mdpi.com

The versatility of the quinoxaline core allows for its integration into more complex systems, such as polymers or macrocycles, to enhance its sensing capabilities. researchgate.netvidyasagar.ac.in The strategic placement of substituents on the quinoxaline ring is crucial for fine-tuning the sensor's selectivity and sensitivity.

Sensing Mechanisms and Signal Transduction Pathways (e.g., Chelation-Enhanced Fluorescence, Spirolactam Ring Opening)

The ability of this compound-based chemosensors to signal the presence of an analyte is governed by several key sensing mechanisms. These mechanisms translate the binding event into a detectable optical signal, such as a change in fluorescence intensity or color.

Chelation-Enhanced Fluorescence (CHEF): This is a widely employed mechanism in the design of fluorescent chemosensors. mdpi.comnih.gov In the absence of the target analyte, the fluorescence of the quinoxaline fluorophore is often quenched by a process called photoinduced electron transfer (PET) from the receptor unit. rsc.org The receptor, with its lone pair of electrons, can donate an electron to the excited fluorophore, causing it to return to the ground state without emitting light. Upon chelation with a metal ion, the lone pair of electrons on the receptor becomes engaged in the coordinate bond, which lowers the energy of the receptor's electron-donating orbital. nih.gov This inhibits the PET process, and as a result, the fluorescence of the quinoxaline moiety is "turned on" or significantly enhanced. acs.orgnih.gov

Spirolactam Ring Opening: This mechanism is particularly relevant for chemosensors that integrate a rhodamine or a similar spirolactam-containing dye with the quinoxaline scaffold. mdpi.comnih.gov The spirolactam form of rhodamine is non-fluorescent and colorless. However, upon binding to certain metal ions, the spirolactam ring can be forced to open, leading to the formation of a highly conjugated and planar xanthene structure. nih.govrsc.orgnih.gov This structural change results in a dramatic increase in both color and fluorescence, providing a strong "turn-on" signal. nih.govnih.gov The selectivity of this process can be controlled by the design of the chelating group attached to the rhodamine framework. nih.gov For instance, a quinoxaline-rhodamine conjugate has been developed for the selective detection of the hydrogen sulfate (B86663) anion, where the interaction with the anion triggers the opening of the spirolactam ring. mdpi.com

Other important signal transduction pathways include:

Intramolecular Charge Transfer (ICT): The "push-pull" nature of this compound makes it susceptible to changes in its ICT character upon analyte binding. This can lead to shifts in the absorption and emission wavelengths, providing a ratiometric sensing capability. rsc.orgmdpi.com

Förster Resonance Energy Transfer (FRET): In more complex sensor designs, FRET can be employed. This involves energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. Analyte binding can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signals. rsc.orgnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism involves the transfer of a proton within the molecule in its excited state. Analyte binding can influence the ESIPT process, leading to changes in the fluorescence properties of the sensor. nih.gov

Development of Highly Selective and Sensitive Fluorescent Probes

The quest for highly selective and sensitive fluorescent probes is a major driver in the field of chemosensor development. The this compound framework has been instrumental in creating probes for a variety of analytes with impressive performance.

A notable example is the development of a quinoxaline-rhodamine conjugate, QRH, for the selective colorimetric and fluorescent detection of the hydrogen sulfate (HSO₄⁻) anion. mdpi.com This probe exhibits a distinct color change from yellow to pink and a significant "switch-on" fluorescence enhancement in the presence of HSO₄⁻, attributed to the spirolactam ring-opening mechanism. mdpi.com The selectivity for HSO₄⁻ over other anions is a key feature of this probe. mdpi.com

In another study, a quinoxaline derivative, QM, was synthesized and demonstrated to be a multifunctional probe for the naked-eye detection of Fe³⁺ ions and the fluorescent sensing of Cu²⁺ ions. arabjchem.org The probe showed a clear color change in the presence of Fe³⁺ and a significant fluorescence quenching specifically with Cu²⁺, which is attributed to the paramagnetic nature of the Cu²⁺ ion. arabjchem.org

Furthermore, quinoxaline-based probes have been developed for detecting biologically and environmentally important species such as methylglyoxal. rsc.org In these designs, the quinoxaline moiety is formed in situ through the reaction of an o-phenylenediamine-containing probe with methylglyoxal, leading to a change in fluorescence. rsc.org

The sensitivity of these probes is often in the micromolar (µM) to nanomolar (nM) range, making them suitable for detecting trace amounts of analytes in various samples, including environmental and biological systems. researchgate.netmdpi.com

Performance Evaluation and Analytical Figures of Merit for Chemosensors

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the sensor, though not necessarily quantified with precision. The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. These values are crucial for assessing the sensor's sensitivity. For example, the quinoxaline-rhodamine probe QRH for HSO₄⁻ detection has a reported LOD of 0.71 µM from absorption studies and 3.8 µM from emission experiments. mdpi.com Another quinoxaline-based probe for Cu²⁺ detection reported a detection limit of 0.45 µM. researchgate.net

Binding Stoichiometry and Association Constant (Kₐ): Job's plot analysis is a common method used to determine the binding stoichiometry between the chemosensor and the analyte. nih.govarabjchem.org This reveals the ratio in which the sensor and analyte molecules combine, which is often 1:1. arabjchem.org The association constant (Kₐ), also known as the binding constant, quantifies the strength of the interaction between the sensor and the analyte. A higher Kₐ value indicates a more stable complex. The Benesi-Hildebrand equation is often used to calculate Kₐ from spectroscopic titration data. rsc.org

Selectivity and Interference Studies: A critical aspect of performance evaluation is to assess the sensor's selectivity towards the target analyte in the presence of other potentially interfering species. nih.govarabjchem.org This is typically done by measuring the sensor's response to the target analyte in the presence of a variety of other ions or molecules. A highly selective sensor will show a significant response only to the target analyte, with minimal or no interference from other species. nih.govarabjchem.org

Response Time: The time it takes for the sensor to reach a stable signal after the addition of the analyte is another important parameter. A rapid response time is desirable for real-time monitoring applications. mdpi.com

pH Stability: The effect of pH on the sensor's performance is also investigated to determine the optimal pH range for its operation. ijnc.ir For many biological and environmental applications, a sensor that functions effectively at or near neutral pH is preferred. nih.gov

The following table summarizes the performance characteristics of some representative quinoxaline-based chemosensors.

| Chemosensor | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Binding Stoichiometry | Reference |

| QRH | HSO₄⁻ | Spirolactam Ring Opening | 0.71 µM (absorption), 3.8 µM (emission) | - | mdpi.com |

| QM | Fe³⁺ (colorimetric), Cu²⁺ (fluorescent) | - | - | 1:1 | arabjchem.org |

| QNH | Cu²⁺ | - | 0.45 µM | - | researchgate.net |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence Quenching | 42 ppb | 1:1 | nih.gov |

| XYQ | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.53 µM | - | nih.gov |

Catalytic Applications of N,n Dimethylquinoxalin 6 Amine Derivatives

Role as Ligands in Transition Metal Catalysis

The amine functionality, particularly in heterocyclic systems, plays a crucial role in transition metal catalysis by coordinating with metal centers to form stable complexes. nih.gov Derivatives of N,N-Dimethylquinoxalin-6-amine can act as N,N-bidentate or monodentate ligands. The nitrogen atoms of the quinoxaline (B1680401) ring and the exocyclic dimethylamino group can coordinate to a transition metal, influencing its electronic properties, stability, and catalytic activity. This coordination is fundamental in tailoring the performance of catalysts for specific organic transformations. nih.govnih.gov

The development of chiral ligands is paramount for asymmetric catalysis. While specific studies on chiral derivatives of this compound are not extensively documented, the principle is well-established with related N-heterocyclic ligands like quinolinyl oxazolines and pyridyl oxazolines. nih.gov These ligands have been successfully employed in iridium-catalyzed enantioselective borylation and silylation of C-H bonds. nih.gov The steric and electronic environment provided by such ligands directs the stereochemical outcome of the reaction. It is plausible that chiral derivatives of quinoxaline-amines could be designed to achieve similar control in various metal-catalyzed reactions, including cross-couplings, hydrogenations, and C-H functionalizations. beilstein-journals.orgnih.govmdpi.com The interaction between the ligand and a substrate, often through noncovalent interactions like hydrogen bonding, can be pivotal in achieving high enantioselectivity. mdpi.com

Table 1: Examples of N-Heterocyclic Ligands in Transition Metal Catalysis This table presents examples of related N-heterocyclic ligands to illustrate the catalytic principle, as specific data for this compound derivatives is limited.

| Ligand Type | Metal | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Quinolinyl Oxazoline (N,N-Ligand) | Iridium | Enantioselective Borylation | Enabled enantioselective functionalization of C(sp²)–H and C(sp³)–H bonds. | nih.gov |

| Pyridyl Oxazoline (N,N-Ligand) | Iridium | Enantioselective Silylation | Showed moderate enantioselectivity in silylation of C(sp³)–H bonds in alkyl amine derivatives. | nih.gov |

| Mono-N-protected Amino Acids (MPAAs) | Palladium | C-H Alkenylation of Pyridines | Promoted non-chelate-assisted C3-alkenylation. | beilstein-journals.org |

| Amino Pendant NHC | Nickel | C-H Alkenylation of Pyridines | Catalyzed direct para and meta-C–H alkenylation. | beilstein-journals.org |

Organocatalytic Applications of the Amine Functionality

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. wikipedia.org The tertiary amine group in this compound can function as a Lewis base or a Brønsted base catalyst. researchgate.net As a Lewis base, it can activate substrates through nucleophilic catalysis. For instance, tertiary amines like 4-(N,N-dimethylamino)pyridine (DMAP) are widely used to catalyze acylation reactions.

While specific research detailing this compound as an organocatalyst is sparse, its structural similarity to other amine-based catalysts suggests potential applications. researchgate.net In asymmetric catalysis, chiral secondary amines like proline are known to activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. wikipedia.orgmdpi.com Chiral derivatives of quinoxaline-amines could potentially be developed to participate in similar catalytic cycles for reactions such as aldol (B89426) condensations, Michael additions, and Diels-Alder reactions. mdpi.comnih.gov The rigidity of the quinoxaline backbone could impart a well-defined chiral environment, influencing the stereoselectivity of the transformation.

Table 2: Common Modes of Amine Organocatalysis This table outlines general activation modes relevant to the amine functionality.

| Activation Mode | Catalyst Functionality | Intermediate | Typical Reaction | Reference |

|---|---|---|---|---|

| Enamine Catalysis | Secondary Amine | Enamine (Nucleophilic) | Aldol Reaction, Michael Addition | wikipedia.orgmdpi.com |

| Iminium Catalysis | Secondary Amine | Iminium Ion (Electrophilic) | Diels-Alder, Friedel-Crafts Alkylation | wikipedia.org |

| Nucleophilic Catalysis | Tertiary Amine | Acyl-Ammonium Species | Esterification, Acylation | wikipedia.org |

| Brønsted Base Catalysis | Tertiary Amine | Deprotonated Substrate | Knoevenagel Condensation | researchgate.net |

Heterogeneous Catalysis with Quinoxaline-Modified Supports

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial processes due to their ease of separation and recyclability. nih.govnsf.gov Quinoxaline-amine derivatives can be immobilized onto solid supports like silica, alumina, or polymers to create novel heterogeneous catalysts. researchgate.net The synthesis of such materials often involves grafting or co-polymerizing the quinoxaline moiety onto the support surface.

These quinoxaline-modified supports can serve two primary roles. First, they can act as solid-supported ligands for transition metals. For example, palladium nanoparticles supported on materials functionalized with N-heterocyclic carbene (NHC) ligands have shown high activity in various cross-coupling reactions. nih.govmdpi.com Similarly, immobilizing a quinoxaline-amine ligand could help stabilize metal nanoparticles, prevent their aggregation, and allow for catalyst recovery and reuse. nih.gov

Second, the quinoxaline-amine functionality itself can act as the catalytic site. Nitrogen-doped carbon materials, which share structural motifs with N-heterocycles like quinoxaline, have been used as metal-free catalysts or as supports for single-atom catalysts. nih.gov A support modified with this compound could exhibit basic properties useful in condensations or act as a platform for creating atomically dispersed metal catalysts for reactions like aerobic oxidations. nih.gov

Photoredox and Electrocatalytic Transformations Involving Quinoxaline-Amines

Photoredox and electrocatalysis use light or electricity, respectively, to drive chemical reactions under mild conditions. nih.govrsc.org Amines, particularly tertiary amines, are frequently used in photoredox catalysis as sacrificial reductants. nih.gov Upon photoexcitation, the photocatalyst can oxidize the amine, generating a highly reactive amine radical cation, which can then participate in subsequent bond-forming steps. nih.govnih.gov

The this compound structure is well-suited for such applications. The extended π-system of the quinoxaline ring can influence the redox potential and photophysical properties, while the dimethylamino group provides the site for single-electron transfer. Quinoxaline-amines could be involved in photoredox cycles for C-H functionalization, C-N bond formation, or the generation of α-amino alkyl radicals for coupling reactions. nih.govbeilstein-journals.org

In electrocatalysis, the direct anodic oxidation of amines can generate similar reactive intermediates (e.g., iminium ions) without the need for a photocatalyst or chemical oxidants. nih.gov This approach has been applied to various transformations, including C-N cross-coupling reactions. nih.gov The quinoxaline-amine core could be incorporated into electrode materials or used as a soluble mediator to facilitate selective electrochemical transformations, offering a green and efficient synthetic methodology.

Molecular Interactions and Biophysical Characterization of N,n Dimethylquinoxalin 6 Amine Systems

Elucidation of Interactions with Biomolecules

The interaction of a ligand with a biomolecule is the foundational event for any physiological or pharmacological effect. Characterizing this interaction in terms of affinity, selectivity, and binding mode is crucial for drug discovery and development. For derivatives of N,N-Dimethylquinoxalin-6-amine, these interactions have been primarily explored in the context of their potential as imaging agents for Tau protein aggregates, which are a hallmark of Alzheimer's disease.

Quantitative binding assays are experimental procedures used to measure the strength of the binding interaction between two molecules, such as a small molecule ligand and a protein. researchgate.net This binding strength is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher binding affinity. acs.org

In the investigation of potential Tau imaging agents, derivatives of this compound have been subjected to competitive binding assays using brain homogenates from Alzheimer's disease (AD) patients. These assays measure how effectively the test compound competes with a known radiolabeled ligand for binding to Tau aggregates. Research has shown that introducing a chiral 2-fluoromethyl-1,2-ethylenediol side chain to the 2-phenylquinoxaline (B188063) backbone, which includes the this compound moiety, can result in high binding affinity. For instance, specific enantiomers have demonstrated high affinity for Tau tangles with Ki values in the low nanomolar range, alongside high selectivity over β-amyloid plaques. The N,N-dimethylamino group at the 6-position of the quinoxaline (B1680401) core is considered a key substituent for ensuring binding affinity and selectivity for Tau.

Table 1: Binding Affinities (Ki) of selected 2-Phenylquinoxaline Derivatives for Tau Tangles

| Compound | Binding Affinity (Ki) in nM | Selectivity (Tau vs. Aβ) |

|---|---|---|

| (R)-5 | 4.1 nM | 30.5-fold |

| (S)-16 | 10.3 nM | 34.6-fold |

Data sourced from studies on 18F-labeled 2-phenylquinoxaline derivatives for Tau imaging.

Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR), provide atomic-level insights into how a ligand binds to its protein target. This information is invaluable for understanding the basis of affinity and selectivity and for guiding the rational design of improved molecules.

While the provided outline uses PI3Kα as an example, the available scientific literature on this compound and its direct derivatives primarily focuses on their interaction with Tau protein aggregates. Molecular docking studies, a computational form of structural analysis, suggest that derivatives like (E)-2-styryl-N,N-dimethylquinoxalin-6-amine bind to neurofibrillary tangles (NFTs) predominantly through hydrophobic interactions. The N,N-dimethylamino group is a key feature in these scaffolds, designed to enhance binding affinity towards NFTs. Specific structural studies detailing the interaction of this compound with PI3Kα were not identified in the reviewed literature.

Mechanistic Enzymatic Studies (e.g., Cholinesterase Inhibition Kinetics)

Mechanistic enzymatic studies are conducted to understand how a compound affects the activity of an enzyme. For enzyme inhibitors, kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), which provides insight into whether the compound binds to the enzyme's active site or an allosteric site.

Cholinesterase enzymes (AChE and BChE) are important targets in the treatment of Alzheimer's disease. While various quinoxaline derivatives have been investigated as cholinesterase inhibitors, specific studies detailing the cholinesterase inhibition kinetics for the compound this compound were not found in the analyzed literature. Research in this area has often focused on related but structurally distinct compounds, such as 2,3-dimethylquinoxalin-6-amine.

Molecular Modeling and Docking for Interaction Prediction with Biological Targets

Molecular modeling and docking are computational techniques used to predict and analyze the interaction between a ligand and a biological target at the molecular level. These methods are instrumental in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and understanding structure-activity relationships (SAR).

For derivatives of this compound, molecular docking studies have been employed to predict their binding mode with Tau protein. These in silico studies support experimental findings, indicating that these compounds likely bind to neurofibrillary tangles via hydrophobic interactions. The computational models help to rationalize the observed high binding affinity and guide the design of new derivatives with optimized properties for use as PET imaging probes. The N,N-dimethylamino group at the 6-position is a recurring feature in these computational designs to improve binding characteristics.

Derivatization Strategies for Analytical and Synthetic Enhancement of N,n Dimethylquinoxalin 6 Amine

Chemical Derivatization for Enhanced Analytical Detection

The inherent chemical properties of amines like N,N-Dimethylquinoxalin-6-amine can present challenges for certain analytical techniques. nih.gov Derivatization is a widely employed pre-analytical step to modify the analyte's structure, thereby improving its chromatographic behavior and detection sensitivity. jfda-online.comresearchgate.net This process typically involves reacting the amine group with a reagent to form a derivative that is more volatile, thermally stable, less polar, or possesses a chromophore or fluorophore for enhanced detection. researchgate.netregistech.com

In the context of gas chromatography-mass spectrometry (GC-MS), the primary goals of derivatization are to increase the volatility and thermal stability of the analyte. nih.govjfda-online.com Many amines, including quinoxaline (B1680401) derivatives, may have low volatility and can interact undesirably with the stationary phase of the GC column, leading to poor peak shape and reduced resolution. nih.gov Chemical derivatization masks the polar N-H group (in primary or secondary amines) or other active hydrogens, which reduces intermolecular hydrogen bonding and makes the molecule more suitable for vaporization and passage through the GC system. jfda-online.comregistech.com

For liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency. nih.gov By attaching a specific chemical tag, the derivative can be tailored for highly sensitive and selective detection using methods like tandem mass spectrometry (MS/MS). nih.govnih.gov The addition of a group that readily accepts a proton can significantly boost the signal in positive-ion electrospray ionization (ESI). nih.gov Furthermore, introducing a chromophore or fluorophore allows for highly sensitive detection using UV-Vis or fluorescence detectors, respectively, which can dramatically lower the limits of detection. researchgate.net

A variety of reagents are available to derivatize amines, each with specific advantages depending on the analytical technique and the sample matrix.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC is a pre-column derivatization reagent widely used for the analysis of primary and secondary amines by high-performance liquid chromatography (HPLC). waters.comcreative-proteomics.com The reagent reacts with the amine group to form a highly stable, fluorescent urea (B33335) derivative. waters.com This derivative can be detected with high sensitivity by fluorescence or UV detectors. researchgate.netcreative-proteomics.com The AQC method is noted for yielding stable derivatives, allowing for batch processing of samples or repeat analysis if needed. waters.com It has been successfully applied to the analysis of amino acids and biogenic amines in various biological samples. nih.govnih.govepa.gov

Chloroformates (CA): Chloroformate reagents, such as ethyl chloroformate (ECF), are effective for derivatizing a broad range of compounds, including amines, for GC-MS analysis. nih.govcore.ac.uk A key advantage of ECF is its ability to react in aqueous media, which simplifies sample preparation by not requiring a complete drying step. core.ac.ukcore.ac.uk The reaction is typically fast and can be performed at room temperature. mdpi.com ECF reacts with the amine to form an ethoxycarbonyl derivative, which is more volatile and suitable for GC analysis. mdpi.com This method has been validated for a wide range of metabolites in complex biological matrices like serum and urine. core.ac.ukcore.ac.uk

Silylation Agents: Silylation is one of the most common derivatization techniques for GC analysis. registech.com These reagents, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace active hydrogens on functional groups like amines with a silyl (B83357) group (e.g., trimethylsilyl, TMS, or tert-butyldimethylsilyl, t-BDMS). thermofisher.comwikipedia.org The resulting silyl derivatives are significantly more volatile, less polar, and more thermally stable than the parent compounds. registech.com MTBSTFA, for instance, forms t-BDMS derivatives that are notably stable against hydrolysis, offering an advantage over TMS derivatives. registech.comthermofisher.com Silylation is a powerful technique for preparing a wide array of compounds, including amines, alcohols, and carboxylic acids, for GC or GC-MS analysis. thermofisher.comwikipedia.org

Table 1: Comparison of Common Derivatization Reagents for Amine Analysis

| Reagent Class | Example(s) | Primary Analytical Technique | Principle of Enhancement | Key Advantages |

|---|---|---|---|---|

| Carbamates | AQC | HPLC-FLD/UV | Attaches a highly fluorescent aminoquinolyl tag | High sensitivity, stable derivatives, good for complex biological fluids waters.comnih.gov |

| Chloroformates | Ethyl Chloroformate (ECF) | GC-MS | Forms a more volatile carbamate derivative | Fast reaction, compatible with aqueous media, simplifies sample prep core.ac.ukmdpi.com |

| Silylation Agents | BSTFA, MTBSTFA | GC-MS | Replaces active hydrogen with a silyl group, increasing volatility | Creates highly volatile and thermally stable derivatives, very versatile registech.comthermofisher.com |

Directed Functionalization of the Quinoxaline-Amine Core for Advanced Materials and Probes

The quinoxaline scaffold, which forms the core of this compound, is a privileged structure in materials science due to its electron-deficient nature and versatile functionalization chemistry. nih.govmdpi.com By strategically adding or modifying functional groups on the quinoxaline ring system, researchers can fine-tune the molecule's electronic and photophysical properties to create advanced materials and molecular probes. rsc.orgnih.gov

Direct C-H functionalization has emerged as a powerful tool for modifying the quinoxaline core, allowing for the introduction of various substituents without pre-functionalization steps. nih.govcitedrive.com This approach enables the synthesis of a diverse library of quinoxaline derivatives for applications in medicinal chemistry and materials science. nih.gov For instance, the introduction of different amine groups can be achieved through copper-catalyzed C-H amination, leading to the synthesis of diaminoquinoxalines with potential applications in optoelectronic materials. nih.gov

A significant application of functionalized quinoxalines is in the development of fluorescent probes and chemosensors. nih.govresearchgate.net The fluorescence properties of the quinoxaline core, such as emission wavelength and quantum yield, can be modulated by attaching electron-donating or electron-withdrawing groups. rsc.orgnih.gov This principle has been used to design quinoxaline-based probes that exhibit a fluorescent response—either "turn-on" or "turn-off"—upon binding to specific analytes, such as metal ions (e.g., Hg²⁺) or reactive oxygen species (e.g., hypochlorite). rsc.orgnih.gov Furthermore, quinoxaline derivatives have been developed as fluorescent probes to estimate the polarity of protein binding sites. rsc.org The functionalized quinoxaline core is also being leveraged in the design of efficient orange/red emitters for thermally activated delayed fluorescence (TADF), which are crucial components for next-generation organic light-emitting diodes (OLEDs). rsc.org

Role of Derivatization in Modifying Molecular Properties for Specific Research Applications

Derivatization serves as a fundamental strategy to purposefully alter the inherent properties of a molecule like this compound to suit a specific research goal. The modifications are targeted to change key physicochemical characteristics such as polarity, volatility, stability, and photophysical behavior.

For analytical purposes, the primary goal is to render the molecule ideally suited for a chosen separation and detection technique. jfda-online.com By converting the amine to a carbamate or a silyl derivative, its polarity is decreased and its volatility is increased, making it amenable to GC-MS analysis. registech.comcore.ac.uk Conversely, attaching a bulky, fluorescent tag like AQC increases its size and introduces a fluorophore, making it ideal for sensitive detection in HPLC systems. waters.comcreative-proteomics.com These modifications are not intended to change the molecule's fundamental role but to make its quantification more robust, sensitive, and reliable. jfda-online.com

In the realm of materials science and chemical biology, derivatization, often termed "functionalization," is used to impart entirely new functions to the quinoxaline core. rsc.orgnih.gov Here, the goal is to systematically modify the molecule's electronic structure to control its interaction with light or other chemical species. nih.gov For example, attaching an N,N-dimethylamino group to a stilbene (B7821643) substituent on the quinoxaline ring can enhance its electron-donating capability, leading to changes in its fluorescent properties in response to environmental factors like pH. nih.gov This directed modification transforms the core molecule from a simple chemical entity into a functional device, such as a sensor or a light-emitting material. nih.govrsc.org Therefore, derivatization is a versatile and powerful tool that enables researchers to either enhance the analysis of this compound or to harness its quinoxaline core for the creation of novel, functional molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethylquinoxalin-6-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of quinoxaline derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine are synthesized by heating a mixture of 2,6-dichloroquinoxaline and amines in N,N-dimethylformamide (DMF) at 100°C for 4.5 hours, followed by purification via silica gel column chromatography using ethyl acetate/hexane gradients . To optimize yields, researchers should systematically vary solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants. Monitoring reaction progress with TLC or HPLC is critical.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., dimethyl groups on the quinoxaline ring) via H and C NMR, comparing chemical shifts to analogs like 4-(benzyloxy)-2-methylquinolin-6-amine .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 342.1 [M+H]+ for related quinazoline derivatives ).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers at varying pH. This compound may exhibit limited water solubility, requiring co-solvents like ethanol (10–20% v/v) for biological assays .

- Stability : Conduct accelerated stability studies under light, humidity, and temperature (e.g., 4°C, 25°C, 40°C) for 1–4 weeks. Monitor degradation via HPLC and adjust storage conditions (e.g., inert atmosphere, desiccants) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methyl groups, halogens) on the quinoxaline core using methods like Buchwald-Hartwig amination or Suzuki coupling .

- Bioactivity Assays : Screen analogs against target enzymes (e.g., topoisomerase II) using fluorescence-based inhibition assays or cellular viability tests (IC determination) .